(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride
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Description
(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of related compounds has been extensively studied, illustrating the versatility of dimethylamino-functionalized esters in organic chemistry. For instance, studies on the synthesis of 4-Hydroxy-2-pyridone and various dihydropyrimidines highlight the role of similar structures in facilitating cyclization reactions leading to compounds with potential biological activity or material applications (Chen, Zhao, & Cheng, 2013; Nishimura & Cho, 2014). These syntheses demonstrate the compound's utility as an intermediate in the production of complex heterocyclic structures.
Catalysis
The compound and its derivatives have been utilized as catalysts or key intermediates in catalytic processes. An example is the use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions, demonstrating the efficacy of dimethylamino-containing compounds in facilitating nucleophilic substitution reactions under base-free conditions (Liu, Ma, Liu, & Wang, 2014). This illustrates the broader potential of such compounds in organic synthesis, particularly in enhancing reaction efficiencies and selectivities.
Material Science Applications
In material science, derivatives of dimethylamino esters have been explored for their role in polymerization processes. For example, Ethyl‐4‐(Dimethylamino) benzoate has been studied for its initiation of polymerization in aqueous acidic adhesive formulations, indicating the potential of such compounds in developing new polymer materials with specific properties (Bai, Wu, Liu, Zhang, & Wang, 2013). This highlights the compound's relevance in the synthesis and functionalization of polymeric materials.
Environmental Stability
The environmental stability and transformation products of UV filters, including structures related to "(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride," have been studied to understand their behavior under various conditions. Such research provides insights into the potential environmental impacts and degradation pathways of these compounds (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008). Understanding these aspects is crucial for assessing the ecological footprint of chemical compounds and their derivatives.
Properties
IUPAC Name |
ethyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-11-8(10)6-5-7-9(2)3;/h5-6H,4,7H2,1-3H3;1H/b6-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPTBLKKYPKMP-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255078-56-8 |
Source
|
Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255078568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GR9RT3TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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